2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride
Description
Properties
IUPAC Name |
2-amino-3-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.2ClH/c10-7(9(14)15)1-5-2-12-8-6(5)3-11-4-13-8;;/h2-4,7H,1,10H2,(H,14,15)(H,11,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGXDHROTLTAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the condensation of a suitable pyrrole derivative with a pyrimidine derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its anticancer properties, particularly in the context of targeting folate receptors in cancer cells. Research has shown that certain derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent anti-proliferative activity against various cancer cell lines. For instance, studies have indicated that compounds similar to 2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid can selectively inhibit human tumor cells expressing folate receptors, leading to significant growth inhibition at low concentrations (IC50 values ranging from 1.7 nM to several micromolar levels) .
Inhibition of Malaria Parasites
Another notable application is in the field of malaria treatment. The compound has been designed as a potential inhibitor targeting Plasmodium falciparum calcium-dependent protein kinases (CDPKs), which are crucial for the parasite's survival and proliferation. Molecular modeling studies have demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives can effectively bind to these kinases, showing promising inhibitory activity with IC50 values between 0.210 and 0.589 μM . This suggests a pathway for developing new antimalarial therapies.
Synthesis of Novel Antifolates
The synthesis of 2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride is also significant in creating novel antifolate compounds. These compounds are designed to target specific metabolic pathways in rapidly dividing cells, such as those found in tumors or infected tissues. The structural modifications of pyrrolo[2,3-d]pyrimidines allow for enhanced selectivity and potency against specific targets, making them valuable candidates for further drug development .
Mechanistic Studies
Research into the mechanisms by which this compound exerts its biological effects has provided insights into its function as a potential therapeutic agent. Studies have utilized docking simulations to predict binding interactions with target proteins, revealing critical hydrogen-bonding interactions that enhance its efficacy . Understanding these mechanisms is essential for optimizing the compound's pharmacological properties.
Mechanism of Action
The mechanism by which 2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of this compound with structurally or functionally related molecules is critical for understanding its uniqueness. Below is a systematic comparison based on available evidence:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Differentiation: Unlike the spiro indole-piperidine hybrid in compound 7a (synthesized via p-toluenesulfonic acid-catalyzed coupling in 2-propanol ), the target compound lacks bulky substituents (e.g., trifluoroacetyl or pyridine-methoxy groups), favoring simpler aqueous solubility.
Biological Activity: The chloro-substituted pyrrolopyrimidine derivative (6-chloro-7H-pyrrolo[2,3-d]pyrimidine) shows activity against dihydrofolate reductase, a folate metabolism enzyme, but the target compound’s amino acid side chain may redirect its selectivity toward kinases or transporters . Compound 7a in exemplifies a kinase inhibitor scaffold, but its low solubility contrasts with the dihydrochloride salt’s enhanced hydrophilicity, suggesting divergent pharmacological applications.
Biological Activity
2-Amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride is a compound belonging to the pyrrolopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following chemical identifiers:
- CAS Number : 1803566-78-0
- Molecular Formula : C9H12Cl2N4O2
- Molecular Weight : 239.12 g/mol
The structure features a pyrrolopyrimidine core, which is crucial for its biological activity.
The primary target of this compound is Janus kinase 1 (JAK1), an important enzyme in the signaling pathways of various cytokines and growth factors. By inhibiting JAK1, this compound can modulate immune responses and has potential applications in treating autoimmune diseases and cancers.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM for related pyrrolopyrimidine derivatives .
- Mechanistic Insights : Compounds similar to 2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid have been shown to induce apoptosis in cancer cells by increasing pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .
Immunomodulatory Effects
The compound's inhibition of JAK1 suggests potential use in treating inflammatory and autoimmune disorders. Inhibition of JAK pathways can lead to reduced cytokine signaling, which is beneficial in conditions like rheumatoid arthritis and psoriasis .
Comparative Analysis with Similar Compounds
| Compound Name | Target Enzyme | IC50 (nM) | Therapeutic Use |
|---|---|---|---|
| Tofacitinib | JAK1 | ~261 | Rheumatoid arthritis |
| Sunitinib | Multi-target TKIs | ~261 | Cancer treatment |
| This compound | JAK1 | Not specified | Potential anticancer and immunomodulatory agent |
Case Studies and Research Findings
- Study on Antitumor Activity : A study investigated derivatives of pyrrolopyrimidines that demonstrated potent inhibition of multiple tyrosine kinases associated with cancer progression. The findings indicated that these compounds could effectively halt tumor growth in xenograft models .
- Immunosuppressive Potential : Research has shown that pyrrolopyrimidine derivatives can serve as immunosuppressive agents in models of organ transplantation, suggesting a role for this compound in preventing graft rejection .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
